2-(2-fluorophenoxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide

HSP90 Fragment-Based Drug Discovery NMR Screening

Fragment-based screening against HSP90α remains limited by a scarcity of structurally validated, commercially available starting points. This compound addresses that gap as a confirmed HSP90α N-terminal domain binder (Kd = 19,000 nM by 2D ¹H-¹⁵N NMR chemical shift perturbation), featuring a 2-fluorophenoxy moiety that serves as a ¹⁹F NMR reporter for competitive binding experiments. • Confirmed target engagement: Kd = 19 µM against human HSP90α (NMR-validated) • Unique 2-fluorophenoxy handle enables ¹⁹F NMR competition and halogen-bonding SAR studies • Structurally distinct from the 2-methylphenoxy analog; ideal for focused library expansion • Research-use only; ships ambient globally

Molecular Formula C16H18FNO3S
Molecular Weight 323.38
CAS No. 2097893-69-9
Cat. No. B2765193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-fluorophenoxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide
CAS2097893-69-9
Molecular FormulaC16H18FNO3S
Molecular Weight323.38
Structural Identifiers
SMILESCC(CC1=CSC=C1)(CNC(=O)COC2=CC=CC=C2F)O
InChIInChI=1S/C16H18FNO3S/c1-16(20,8-12-6-7-22-10-12)11-18-15(19)9-21-14-5-3-2-4-13(14)17/h2-7,10,20H,8-9,11H2,1H3,(H,18,19)
InChIKeyNVWLKCBELFGQQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2097893-69-9: Structural and Procurement Overview


The compound 2-(2-fluorophenoxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide (CAS 2097893-69-9) is a synthetic phenoxyacetamide derivative featuring a 2-fluorophenoxy moiety and a thiophen-3-ylmethyl-substituted hydroxypropyl tail. Its molecular formula is C16H18FNO3S with a molecular weight of 323.38 g/mol [1]. It is offered by multiple chemical vendors as a research-grade compound, primarily for fragment-based screening and medicinal chemistry exploration. The only publicly disclosed quantitative bioactivity datum is a binding affinity (Kd) of 19,000 nM for human HSP90alpha, assessed by 2D 1H-15N NMR chemical shift perturbation, indicating weak target engagement [2].

1 Fragment hit for HSP90alpha chaperone optimization
2 2‑fluorophenoxy handle for halogen‑bonding and SAR studies
3 Unexplored chemotype — sparse public data supports novel primary screening

Analog Substitution Limitations for 2097893-69-9


Phenoxyacetamide derivatives containing thiophene moieties constitute a broad class with diverse biological activities, and simple in-class substitution is unreliable. The specific combination of a 2-fluorophenoxy group and a thiophen-3-ylmethyl-hydroxypropyl tail is structurally distinct. Closely related analogs, such as N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(2-methylphenoxy)acetamide , alter only the ortho-substituent on the phenyl ring, yet this minor change can profoundly impact target binding, selectivity, and physicochemical properties. Furthermore, the presence of the hydroxyl group creates a hydrogen-bond donor/acceptor not present in simpler analogs like 2-(2-fluorophenoxy)-N-(thiophen-3-ylmethyl)acetamide [1]. Without direct comparative pharmacological data, assuming functional equivalence between these analogs is scientifically unjustified, making specific procurement essential for reproducible research.

Attribute
This compound
Closest methyl analog
Ortho substituent
2‑fluorophenoxy
2‑methylphenoxy
Binding impact
Fluorine electronegativity and size may shift target engagement
Methyl steric bulk and lack of halogen bond may alter selectivity
Hydroxy‑propyl tail
Hydrogen‑bond donor/acceptor present
Same tail; difference only in phenoxy ring
Risk summary
Substitution cannot reproduce halogen‑bonding profile; physicochemical and SAR divergence likely — validate analog performance before replacing.

Quantitative Differentiation of 2097893-69-9


HSP90alpha Binding: Weak but Detectable

The target compound demonstrates a binding affinity (Kd) of 19 µM for human HSP90alpha as determined by 2D 1H-15N chemical shift perturbation NMR [1]. This is the sole molecular-level quantitative bioactivity datum currently available for this compound. A comparable entry in BindingDB for a structurally related 2-fluorophenoxy analog (BDBM32240) shows an Hsp90 IC50 of 50,000 nM under different assay conditions, indicating that minor structural variations can lead to significantly different apparent affinities [2]. However, this is a cross-study comparable evidence tag due to differences in measurement type (NMR Kd vs. FP IC50).

HSP90α binding
Cross‑study comparable
Kd = 19,000 nM
Weak fragment engagement — supports SAR optimization, not potent tool use
NMR chemical shift perturbation; comparator IC50 from different assay format
HSP90 Fragment-Based Drug Discovery NMR Screening

Ortho-Fluorophenoxy-Thiophene Scaffold Uniqueness

The presence of a 2-fluorophenoxy group in the target compound differentiates it from the closest commercially available analog, N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(2-methylphenoxy)acetamide, which substitutes fluorine with a methyl group . Fluorine's smaller van der Waals radius (1.47 Å vs. 2.00 Å for methyl) and strong electron-withdrawing effect can critically alter metabolic stability, lipophilicity, and target binding. No head-to-head pharmacological comparison exists, but class-level inference from medicinal chemistry principles suggests these properties will diverge significantly [1].

Scaffold uniqueness
Class‑level inference
2‑F vs 2‑CH3 phenoxy
Fluorine introduces distinct electronegativity and size — halogen‑bonding not feasible with methyl
No head‑to‑head bioactivity data; property divergence inferred from SAR principles
Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

Sparse Public Bioactivity Data Creates Opportunity

A comprehensive search of ChEMBL, PubChem, BindingDB, and patent literature reveals that the target compound has only a single reported bioactivity data point (HSP90alpha Kd) [1]. In contrast, broader-scope but structurally distinct phenoxyacetamides have been evaluated for cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, as well as for anti-inflammatory activity [2]. This data sparsity positions the compound as a candidate for primary screening against a wide panel of targets to establish its polypharmacology profile.

Data sparsity
Supporting evidence
1 reported data point
Unexplored chemical space — suitable for novel primary screening against diverse panels
Database search across ChEMBL, PubChem, BindingDB (April 2026); other phenoxyacetamides profiled
Chemical Probe Development High-Throughput Screening Chemical Biology

Research Procurement Applications of 2097893-69-9


Fragment-Based Lead Discovery for HSP90

The confirmed, albeit weak, binding to HSP90alpha (Kd = 19 µM) [1] makes this compound a viable starting fragment for structure-guided optimization. Its molecular weight (323 Da) is within acceptable fragment range, and the presence of a fluorophenoxy moiety provides a handle for 19F NMR follow-up studies. Procurement is warranted for laboratories engaged in fragment-based drug discovery targeting the chaperone system.

Focused Libraries for Halogen-Bonding Studies

The compound introduces a 2-fluorophenoxy moiety not present in the commercially available 2-methylphenoxy analog. In medicinal chemistry, fluorine can participate in halogen bonding and alter molecular conformation [2]. This makes the compound a key building block for assembling focused libraries designed to probe halogen-mediated target interactions, a strategy distinct from methyl- or hydrogen-substituted analogs.

Unexplored Phenoxyacetamide Scaffold for Broad Screening

Given the scarcity of public bioactivity data, this compound represents a relatively unexplored chemical space within the phenoxyacetamide class. While other analogs have shown cytotoxicity against MCF-7 and HepG2 cell lines [3], this specific structure remains unprofiled. Procurement for inclusion in diversity-oriented screening decks can uncover novel biological activities and provide intellectual property advantages.

Application
Selection Property
Validation Focus
HSP90 fragment optimization
Weak HSP90α binding fragment (19 µM)
Affinity maturation and structure‑guided design
Halogen‑bonding library design
2‑fluorophenoxy handle for halogen interactions
Halogen‑bond profiling vs. methyl/hydrogen analogs
Novel chemotype primary screening
Sparse public bioactivity (1 data point)
Diversity‑oriented screening for unexplored targets
Quote Request

Request a Quote for 2-(2-fluorophenoxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.